Indolin-5-ylmethanamine dihydrochloride

Description

BenchChem offers high-quality Indolin-5-ylmethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolin-5-ylmethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

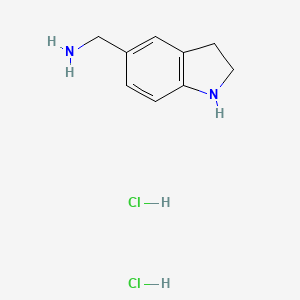

2,3-dihydro-1H-indol-5-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;;/h1-2,5,11H,3-4,6,10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMQMRVYUDOQRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Indolin-5-ylmethanamine dihydrochloride chemical properties

An In-Depth Technical Guide to Indolin-5-ylmethanamine Dihydrochloride: Properties, Synthesis, and Application

Introduction: The Strategic Value of the Indoline Scaffold

The indoline (2,3-dihydroindole) nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological value.[1] Unlike its aromatic counterpart, indole, the non-coplanar, saturated heterocyclic portion of indoline imparts distinct stereochemical and physicochemical properties, often leading to improved aqueous solubility and metabolic stability in drug candidates.[1] Indoline-containing molecules have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[1][2]

Within this important class of molecules, Indolin-5-ylmethanamine dihydrochloride emerges as a key strategic intermediate. Its structure provides two distinct points for chemical modification: the primary aminomethyl group at the 5-position and the secondary amine of the indoline ring. This bifunctionality allows for the systematic construction of diverse chemical libraries, making it a valuable building block for researchers and drug development professionals aiming to explore the structure-activity relationships (SAR) of novel indoline derivatives.[3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and expert insights into its application as a versatile precursor in modern drug discovery.

Core Chemical and Physical Properties

Indolin-5-ylmethanamine dihydrochloride is typically supplied as a solid, with purity levels often exceeding 97%.[4][5] The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and subsequent chemical reactions.

| Property | Data | Reference(s) |

| CAS Number | 1242338-94-8 | [4][5][6] |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [4][6][7] |

| Molecular Weight | 221.13 g/mol | [6][7] |

| IUPAC Name | indolin-5-ylmethanamine dihydrochloride | [5] |

| InChI Key | NSMQMRVYUDOQRJ-UHFFFAOYSA-N | [5] |

| SMILES | Cl.Cl.N1CCC2=CC(=CC=C12)CN | [6] |

| Physical Form | Solid | [4][5] |

| Purity | Typically ≥97% | [4][5] |

Safety and Handling

As a chemical intermediate, proper handling is imperative. The compound is associated with the following hazard statements:

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[9][10] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[9]

Storage Conditions

For long-term stability, Indolin-5-ylmethanamine dihydrochloride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] Depending on the supplier, recommended storage temperatures range from room temperature to -20°C to minimize degradation from moisture and atmospheric components.[4][5]

Synthesis and Characterization

A recently reported method details the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine as its dihydrochloride salt from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione.[3] This process is noteworthy as it achieves simultaneous deprotection of both the phthalimide and acetyl protecting groups in a one-pot reaction.

The causality behind this synthetic choice is efficiency. The phthalimide group is a robust protecting group for the primary amine, while the acetyl group protects the indoline nitrogen. The use of hydrazine hydrate specifically targets the cleavage of the phthalimide group, followed by acid-catalyzed hydrolysis (using concentrated HCl) to remove the acetyl group and form the final dihydrochloride salt.[3] This streamlined approach avoids multiple intermediate isolation steps, enhancing overall yield and process simplicity.

Experimental Protocols

The following protocols are provided for instructional purposes. All procedures should be conducted by trained personnel in a suitable laboratory setting.

Protocol: Synthesis of Indolin-5-ylmethanamine Dihydrochloride[3]

This protocol is adapted from the synthesis described by Malin et al. (2019). [3]

-

Reaction Setup: To a solution of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2 g, 6.3 mmol) in methanol (20 mL), add hydrazine hydrate (1 mL, 31.6 mmol).

-

Phthalimide Deprotection: Reflux the mixture for 3 hours. Monitor the reaction progress by TLC.

-

Solvent Removal: After completion, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Acetyl Deprotection and Salt Formation: To the resulting residue, add water (10 mL) and concentrated hydrochloric acid (10 mL).

-

Reaction: Heat the mixture with stirring at 70°C for 3 hours. A precipitate (phthalhydrazide) will form.

-

Work-up: Cool the mixture and filter off the precipitate.

-

Isolation: Evaporate the aqueous filtrate to dryness under reduced pressure.

-

Purification: Wash the resulting solid residue with acetone and air dry to yield Indolin-5-ylmethanamine dihydrochloride.

Exemplary Protocol: N-Acylation for Amide Synthesis

This is a representative protocol illustrating the use of the title compound as an intermediate. Specific conditions may need to be optimized.

-

Reaction Setup: In a round-bottom flask, dissolve Indolin-5-ylmethanamine dihydrochloride (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2-2.5 equiv.), to neutralize the dihydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.0-1.1 equiv.).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization as needed.

Conclusion

Indolin-5-ylmethanamine dihydrochloride is more than a mere chemical; it is a strategic tool for medicinal chemists. Its well-defined structure, dual points for functionalization, and straightforward synthesis make it an invaluable intermediate for constructing novel molecules with therapeutic potential. [1][3]A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the complex, multi-step syntheses that characterize modern drug discovery programs.

References

-

Appchem. Indolin-5-ylmethanamine dihydrochloride | 1242338-94-8 | C9H14Cl2N2. [Link]

-

Malin, A. A., et al. (2019). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

-

PubChem. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791. [Link]

-

Galez, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen. [Link]

- Google Patents.

-

Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Indole and indoline scaffolds in drug discovery. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indolin-5-ylmethanamine dihydrochloride | 1242338-94-8 [sigmaaldrich.com]

- 5. Indolin-5-ylmethanamine dihydrochloride | 1242338-94-8 [sigmaaldrich.cn]

- 6. appchemical.com [appchemical.com]

- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 8. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

A Guide to the Definitive Structure Elucidation of Indolin-5-ylmethanamine Dihydrochloride

Foreword: The Imperative of Structural Certainty in Drug Development

In the landscape of modern pharmaceutical research, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Indolin-5-ylmethanamine, as a key intermediate or final compound, presents a common yet critical analytical challenge. The absolute and unambiguous confirmation of its chemical structure is not merely an academic exercise; it is a foundational requirement for advancing a candidate through the development pipeline. Regulatory submissions, the integrity of structure-activity relationship (SAR) studies, and the protection of intellectual property all hinge on the certainty of the molecular structure.

The Analytical Blueprint: A Multi-Technique, Convergent Strategy

Caption: Convergent workflow for structure elucidation.

Part I: Foundational Analysis - Molecular Composition and Functionality

Before delving into complex connectivity, we must first establish the fundamental properties of the molecule: its elemental composition and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint

-

Expertise & Causality: Our first action is to determine the elemental composition. HRMS provides the exact mass of an ion with extremely high precision (typically < 5 ppm error), allowing for the unambiguous calculation of its molecular formula.[4] We employ Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique ideal for protonating the amine functionalities of our analyte, yielding the [M+H]⁺ ion of the free base.

-

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of Indolin-5-ylmethanamine dihydrochloride in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Mass Range: m/z 50-500

-

Acquisition Mode: Centroid, with an internal calibrant for real-time mass correction.

-

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule and compare the measured m/z to the theoretical value calculated for the proposed formula.

-

-

Data Presentation: Molecular Formula Confirmation

| Parameter | Theoretical Value ([C₉H₁₂N₂ + H]⁺) | Observed Value | Mass Error (ppm) |

| Exact Mass | 149.1073 | 149.1071 | -1.34 |

-

Trustworthiness: A mass error of less than 5 ppm provides extremely high confidence in the assigned molecular formula of C₉H₁₂N₂, which corresponds to the free base form of the compound.[7][8] This foundational data point validates the starting point for all subsequent analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

-

Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds, providing a distinct fingerprint of the functional groups present.[6] For Indolin-5-ylmethanamine dihydrochloride, we anticipate characteristic absorptions for N-H bonds (from both the indoline nitrogen and the protonated amines), aromatic C-H and C=C bonds, and aliphatic C-H bonds. The salt form will significantly broaden and shift the N-H stretches compared to the free base.[9][10]

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Collection: Apply pressure to ensure firm contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically performs a background subtraction.

-

-

Data Presentation: Characteristic Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400-3200 | Medium, Sharp | N-H Stretch (Indoline NH)[9] |

| 3100-2800 | Strong, Broad | N⁺-H Stretches (Ammonium salts) & C-H (Aromatic/Aliphatic) |

| ~2950 | Medium | Asymmetric CH₂ Stretch (Aliphatic) |

| ~2850 | Medium | Symmetric CH₂ Stretch (Aliphatic) |

| ~1610, 1580, 1490 | Medium-Strong | C=C Aromatic Ring Stretching[11] |

| ~1460 | Medium | CH₂ Scissoring (Bending) |

| ~880-800 | Strong | C-H Out-of-plane bending for 1,2,4-trisubstituted benzene |

Part II: The Molecular Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[12][13] It provides a detailed map of the carbon-hydrogen framework and, through a series of 2D experiments, reveals the exact connectivity between atoms.

-

Expertise & Causality: A single ¹H NMR spectrum is insufficient. A full suite of experiments is required for an unambiguous assignment.

-

¹H NMR: Reveals the proton environment, including chemical shift, integration (proton count), and multiplicity (neighboring protons).

-

¹³C NMR: Shows the number and electronic environment of unique carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments.

-

NMR Protocols

-

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC experiments using standard manufacturer pulse programs.

-

Data Interpretation & Synthesis

The power of NMR lies in the integration of all data. The HSQC allows for the direct assignment of protonated carbons. COSY confirms adjacent proton relationships. Finally, HMBC connects the puzzle pieces. For Indolin-5-ylmethanamine, the key HMBC correlations are those that link the methanamine group (H-1') to the aromatic ring (C-4, C-5, C-6) and those that confirm the fusion of the five-membered ring to the benzene core (e.g., correlations from H-3 to C-3a and C-4).

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Data Presentation: Consolidated NMR Assignments

The following table represents the expected data from a full NMR analysis in DMSO-d₆.

| Position | δ ¹H (ppm) (mult., J in Hz, int.) | δ ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 (NH) | ~5.5 (br s, 1H) | - | C-2, C-7a |

| 2 | ~3.0 (t, J=8.4, 2H) | ~47.0 | C-3, C-7a |

| 3 | ~3.4 (t, J=8.4, 2H) | ~29.5 | C-2, C-3a, C-4 |

| 3a | - | ~125.0 | - |

| 4 | ~6.7 (d, J=7.8, 1H) | ~109.0 | C-3, C-5, C-6, C-7a |

| 6 | ~7.1 (s, 1H) | ~127.5 | C-4, C-5, C-7a, C-1' |

| 7 | ~7.2 (d, J=7.8, 1H) | ~125.5 | C-3a, C-5 |

| 7a | - | ~152.0 | - |

| 1' (CH₂) | ~3.9 (s, 2H) | ~42.0 | C-4, C-5, C-6 |

| NH₃⁺ | ~8.3 (br s, 3H) | - | C-1' |

| 5 | - | ~135.0 | - |

Part III: The Gold Standard - Single Crystal X-Ray Crystallography

-

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the molecular constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[14][15][16] It provides a three-dimensional map of electron density in the solid state, revealing the precise spatial arrangement of every atom. This technique is definitive for confirming the location of substituents, the nature of the salt form (i.e., protonation sites and chloride ion positions), and intermolecular interactions like hydrogen bonding.[17][18]

-

Trustworthiness & Protocol: The primary challenge is experimental: growing a diffraction-quality single crystal. This is a self-validating step; if a high-quality crystal cannot be grown, the experiment cannot proceed.

-

Crystal Growth: A common method is slow evaporation. Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and allow the solvent to evaporate slowly and undisturbed over several days. Vapor diffusion techniques can also be employed.

-

Crystal Mounting & Data Collection: Mount a suitable crystal (typically < 0.5 mm, clear, with no visible fractures) on a goniometer head. Use a modern X-ray diffractometer, often with a copper or molybdenum X-ray source, to collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods) and refined to fit the experimental data, resulting in a final atomic model.

-

-

Data Presentation: Key Crystallographic Parameters

| Parameter | Expected Value/Information |

| Chemical Formula | C₉H₁₄Cl₂N₂ |

| Formula Weight | 221.13 |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell lengths |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Molecules per unit cell |

| Final R indices [I > 2σ(I)] | R1 < 0.05 indicates a good refinement |

Conclusion: A Synthesis of Unimpeachable Evidence

The structure of Indolin-5-ylmethanamine dihydrochloride is definitively established through a logical and convergent analytical workflow. High-resolution mass spectrometry confirmed the elemental formula. FTIR spectroscopy identified the requisite functional groups consistent with the dihydrochloride salt structure. An exhaustive suite of 1D and 2D NMR experiments provided an unambiguous map of the atomic connectivity. Finally, single-crystal X-ray crystallography delivered an absolute, three-dimensional confirmation of the molecular structure in the solid state. Each technique provides a layer of evidence that, when combined, creates a self-validating and unimpeachable structural assignment, meeting the most stringent standards required for pharmaceutical development and research.

References

-

Appchem. Indolin-5-ylmethanamine dihydrochloride | 1242338-94-8. Available from: [Link]

-

Rivera-Chávez, J., et al. (2002). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Journal of Mass Spectrometry, 37(8), 812-28. Available from: [Link]

-

Turesky, R. J., et al. (2005). Quantitation of 13 Heterocyclic Aromatic Amines in Cooked Beef, Pork, and Chicken by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(8), 3248-3258. Available from: [Link]

-

Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-637. Available from: [Link]

-

De la Calle, B., & Anklam, E. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105-14. Available from: [Link]

-

Sokolova, R., et al. (2020). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2020(3), M1152. Available from: [Link]

-

Oberacher, H., & Pitterl, F. (2009). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 393(2), 463-475. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 264-271.

-

ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

-

Lee, K., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1417. Available from: [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

-

Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 195-200. Available from: [Link]

-

ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Available from: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

-

Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4). Available from: [Link]

-

ResearchGate. FT-IR spectrum of control indole. Available from: [Link]

-

ResearchGate. FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... Available from: [Link]

-

Chen, C., et al. (2020). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules, 25(18), 4299. Available from: [Link]

-

PubChem. (1H-indol-5-yl)methanamine. Available from: [Link]

-

Cohen, L. A., et al. (1958). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 80(14), 3615-3621. Available from: [Link]

-

Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

NC State University. Small Molecule X-ray Crystallography. Available from: [Link]

-

SciSpace. Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Available from: [Link]

- Google Patents. WO2012131710A2 - Novel process for the synthesis of indoline derivatives.

-

PubChem. Indolin-4-ylmethanamine. Available from: [Link]

-

Groh, M. F., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(12), 7088-7097. Available from: [Link]

-

Khan, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(11), 1833-1843. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15071-15093. Available from: [Link]

Sources

- 1. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. appchemical.com [appchemical.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. CAS 42181-11-3 | Indolin-5-ylmethanamine - Synblock [synblock.com]

- 8. 42181-11-3|Indolin-5-ylmethanamine|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jchps.com [jchps.com]

- 13. researchgate.net [researchgate.net]

- 14. excillum.com [excillum.com]

- 15. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (2,3-dihydro-1H-indol-5-ylmethyl)amine

Foreword: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure is a key feature in numerous natural products and pharmacologically active compounds. The strategic functionalization of the indoline ring system allows for the fine-tuning of a molecule's biological activity and physical properties. Specifically, the introduction of an aminomethyl group at the 5-position yields (2,3-dihydro-1H-indol-5-ylmethyl)amine, a versatile intermediate for the synthesis of a diverse array of disubstituted 1-(indolin-5-yl)methanamines. These derivatives are of significant interest for their potential pharmacological applications, including the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of a robust synthetic route to (2,3-dihydro-1H-indol-5-ylmethyl)amine and its detailed analytical characterization.

Strategic Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine

The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine is achieved through a multi-step process that involves the strategic use of protecting groups to ensure the desired regioselectivity and to facilitate the purification of intermediates. The chosen pathway commences with the commercially available 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, which already contains the core indoline structure with protected amino functionalities on both the indoline nitrogen and the exocyclic methylamine.

The key transformation involves the simultaneous deprotection of the phthalimide and acetyl groups to unveil the primary amine and the secondary amine of the indoline ring, respectively.[1][3] This is efficiently accomplished in a two-step, one-pot procedure. The first step utilizes hydrazine hydrate in methanol to cleave the phthalimide group. The subsequent addition of concentrated hydrochloric acid facilitates the hydrolysis of the acetyl group, yielding the dihydrochloride salt of the target compound. The free base, (2,3-dihydro-1H-indol-5-ylmethyl)amine, is then liberated by neutralization with a base.

This synthetic approach is advantageous due to its efficiency and the stability of the intermediates. The formation of the dihydrochloride salt not only aids in the removal of the acetyl group but also provides a stable, crystalline solid that is easily purified.

Synthetic Workflow Diagram

Caption: Synthetic route to (2,3-dihydro-1H-indol-5-ylmethyl)amine.

Detailed Experimental Protocol

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride [1]

-

A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2.0 g, 6.3 mmol) and hydrazine hydrate (1.0 mL, 31.6 mmol) in methanol (20 mL) is refluxed for 3 hours.

-

The excess methanol is removed under reduced pressure.

-

To the residue, water (10 mL) and concentrated hydrochloric acid (10 mL) are added.

-

The mixture is heated with stirring for 3 hours at 70 °C.

-

After cooling, the precipitate (phthalhydrazide) is removed by filtration.

-

The aqueous layer is evaporated to dryness.

-

The resulting residue is washed with acetone and dried in air to yield the product as a white solid.

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine (Free Base) [1]

-

The dihydrochloride salt (1.0 g, 4.56 mmol) is dissolved in water (8 mL).

-

A 40% sodium hydroxide solution is added dropwise at room temperature until the pH of the solution reaches 9.

-

The aqueous solution is extracted with dichloromethane (2 x 10 mL).

-

The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product as a yellow oil.

Comprehensive Characterization

The structural confirmation of the synthesized (2,3-dihydro-1H-indol-5-ylmethyl)amine and its dihydrochloride salt is achieved through a combination of spectroscopic and spectrometric techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For the free base, characteristic absorption bands for the N-H and NH2 groups are observed.[1]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H and NH₂ stretch | 3359, 3282, 3012 | Broad signals indicative of amine stretching vibrations. |

| C-H stretch | 2927, 2851 | Aliphatic C-H stretching. |

| N-H bend | 1615, 1496 | Bending vibrations of the amine groups. |

The dihydrochloride salt shows shifts in these characteristic peaks due to the protonation of the amine groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon.

¹H NMR Data (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.45 | broad s | 2H | NH₂ |

| 2.85 | t | 2H | C3-H₂ |

| 3.37 | t | 2H | C2-H₂ |

| 3.53 | s | 2H | CH₂-NH₂ |

| 5.28 | broad s | 1H | N1-H |

| 6.41 | d | 1H | Ar-H |

| 6.82 | d | 1H | Ar-H |

| 6.98 | s | 1H | Ar-H |

¹³C NMR Data (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 29.3 | C3 |

| 45.7 | CH₂-N |

| 46.7 | C2 |

| 108.0 | CH-Ar |

| 123.4 | CH-Ar |

| 125.8 | CH-Ar |

| 128.8 | C-Ar |

| 132.9 | C-Ar |

| 151.1 | C-Ar |

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) [1] The electrospray ionization (ESI) time-of-flight (TOF) mass spectrum provides the accurate mass of the protonated molecule.

-

Calculated for C₉H₁₂N₂ [M+H]⁺: 149.1073

-

Found: 149.1067

Electron Ionization Mass Spectrometry (EI-MS) [1] The EI mass spectrum shows the molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | M⁺ |

| 132 | 79 | [M - NH₂]⁺ |

| 118 | 25 | |

| 91 | 12 | |

| 30 | 13 |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. The simultaneous deprotection of the precursor, 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, offers a straightforward route to this valuable building block. The comprehensive characterization data, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, unequivocally confirms the structure of the synthesized compound. The availability of this synthetic protocol and the accompanying analytical data will be of significant value to researchers and scientists in the field of drug development and organic synthesis, enabling the exploration of novel derivatives with potential therapeutic applications.

References

-

Chmovzh, T. N., Shestakova, A. K., Melnikova, E. B., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1249. [Link][1]

-

ResearchGate. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. [Link][3]

-

Li, J., et al. (2018). Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 61(24), 11398–11414. [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Foreword: The Enduring Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of Novel Indoline Derivatives

To the dedicated researcher, the molecular scaffold is both a foundation and a frontier. Among the pantheon of heterocyclic structures that have shaped modern medicine, the indoline core holds a place of distinction. A hydrogenated counterpart to the well-known indole, this "privileged scaffold" is a cornerstone in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] Its unique three-dimensional structure, arising from the saturated pyrrole ring, grants it a stereochemical complexity that its aromatic cousin lacks, opening distinct avenues for molecular design and biological interaction.

This guide is crafted not as a rigid review but as a technical resource for professionals in drug discovery. It is born from the perspective of an application scientist—one who bridges the gap between novel chemistry and validated biological function. Here, we will not merely list findings; we will explore the causality behind experimental design, dissect the mechanisms that confer activity, and provide robust, field-tested protocols to empower your own research. Our journey will take us from the rationale of molecular design to the intricacies of in vitro assays and the validation of in vivo models, presenting a holistic view of the therapeutic promise held within novel indoline derivatives.

The Indoline Core: Strategic Design and Synthesis

The therapeutic potential of an indoline derivative is fundamentally tied to its chemical architecture. Unlike the planar indole, the non-aromatic five-membered ring of indoline provides a flexible, three-dimensional scaffold that can be strategically modified to optimize interactions with biological targets. The rationale behind synthesizing new derivatives is rooted in establishing a clear Structure-Activity Relationship (SAR).

Key positions for synthetic modification are the nitrogen atom (N-1) and the benzene ring, typically at the C-5 position.

-

N-1 Substitution: This is the most common and effective site for introducing diversity. Attaching side chains with varied functional groups—such as esters, amides, amines, or alcohols—has been shown to profoundly influence the compound's properties. For instance, the introduction of such chains is a proven strategy for developing highly potent antioxidant and anti-inflammatory agents.[4][5][6] The choice of the side chain dictates polarity, hydrogen bonding capability, and overall molecular shape, which are critical for target engagement.

-

Benzene Ring Substitution: The aromatic portion of the scaffold allows for finer tuning of electronic and lipophilic properties. The addition of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) can alter the molecule's interaction with protein active sites and improve pharmacokinetic profiles.[4][5]

The following diagram illustrates these key modification sites on the core indoline scaffold.

Caption: Key sites for synthetic modification on the indoline scaffold.

A Spectrum of Biological Activities: Mechanisms and Validation

Novel indoline derivatives have demonstrated a remarkable breadth of biological activities. This versatility stems from the scaffold's ability to be tailored to interact with a wide range of biological targets. Below, we explore the most significant of these activities, the underlying mechanisms, and the quantitative data supporting them.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are intertwined pathological states at the heart of numerous diseases. Indoline derivatives have emerged as exceptionally potent agents capable of modulating these processes at concentrations as low as the picomolar range.[4][5][6]

Causality and Mechanism: The primary mechanism involves the suppression of key inflammatory mediators in immune cells like macrophages. When stimulated by lipopolysaccharide (LPS), macrophages produce nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6][7] Potent indoline derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and suppress the secretion of these cytokines.[8] This action is often mediated by the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[8] By preventing the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα, these compounds effectively shut down the inflammatory cascade at its source.[8]

The following diagram illustrates this proposed mechanism.

Caption: Inhibition of the NF-κB pathway by novel indoline derivatives.

Data Presentation: Anti-inflammatory Potency

The following table summarizes the potent activity of representative indoline derivatives in vitro. The data highlight the ability of these compounds to protect macrophages from oxidative stress and reduce inflammatory markers.

| Compound Type | Cell Line | Assay Condition | Biological Effect | Effective Concentration Range | Reference |

| N-1 substituted (ester, amine, amide, alcohol) | RAW 264.7 | H₂O₂-induced cytotoxicity | Protection against cell death | 1 pM - 1 nM | [4][5][6] |

| N-1 substituted (ester, amine, amide, alcohol) | RAW 264.7 | LPS-induced inflammation | Reduction of NO, TNF-α, and IL-6 levels | 1 pM - 1 nM | [4][6] |

| Cinnamoyl tethered indoline (Compound 4b) | RAW 264.7 | LPS-induced inflammation | Suppression of IL-6, TNF-α, and iNOS expression; Upregulation of antioxidant gene HO-1 | Not specified | [8] |

Anticancer Activity

The indoline scaffold is a cornerstone of anticancer drug discovery, with derivatives demonstrating efficacy through multiple mechanisms of action.[9][10]

Causality and Mechanism:

-

Tubulin Polymerization Inhibition: A primary mechanism is the disruption of microtubule dynamics, which are essential for cell division.[10] Certain indoline derivatives act as potent tubulin inhibitors by binding to the colchicine binding site.[9] This interaction prevents the polymerization of tubulin into microtubules, leading to a collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[9][11]

-

Tyrosine Kinase Inhibition: Other derivatives are designed to selectively inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[12][13] By blocking the ATP binding pocket of these kinases, the compounds prevent ligand-dependent autophosphorylation, thereby halting downstream signaling pathways that drive cell proliferation and survival.[12]

-

Induction of Apoptosis: Beyond cell cycle arrest, some derivatives can directly induce programmed cell death by modulating mitochondrial calcium levels, suggesting a calcium-dependent apoptotic pathway.[14]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's cytotoxic potency. The table below presents IC₅₀ values for representative indoline derivatives against various human cancer cell lines.

| Compound ID/Class | Cancer Cell Line(s) | IC₅₀ Value (µM) | Mechanism of Action | Reference |

| Compound 9d | Kyse450, Kyse510 (Esophageal) | 1.49 - 2.08 | Tubulin Polymerization Inhibition | [9] |

| Compound 9d | MGC-803 (Gastric), A549 (Lung) | 1.84, 6.82 | Tubulin Polymerization Inhibition | [9] |

| 1,5-disubstituted indolin-2,3-diones | HL-60 (Leukemia) | Not specified | Growth Inhibition | [15] |

| Indole–oxadiazole-isoxazole hybrids | MCF-7 (Breast) | 2.16 - 21.43 | EGFR Inhibition | [16] |

| Compound 10b (penta-heterocycle) | A549 (Lung), K562 (Leukemia) | 0.120, 0.010 | Antiproliferative | [17] |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens is a global health crisis, creating an urgent need for new antimicrobial agents.[3][18] Indoline derivatives have shown promise as both direct-acting antimicrobials and as resistance-modifying agents that can restore the efficacy of existing antibiotics.[18][19]

Causality and Mechanism: Indoline-based compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal pathogens.[20][21] One proposed mechanism for overcoming resistance is the inhibition of bacterial efflux pumps, such as the NorA pump in S. aureus, which are responsible for expelling antibiotics from the cell before they can reach their target.[21] By blocking these pumps, indoline derivatives can increase the intracellular concentration of co-administered antibiotics, thus restoring their effectiveness.

Core Experimental Protocols: A Guide to Self-Validating Systems

Scientific integrity demands that protocols be robust and self-validating. The following methodologies are standard in the field for evaluating the biological activities described above. They are presented in a step-by-step format to facilitate replication.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is fundamental for determining a compound's effect on cell viability and calculating IC₅₀ values. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Workflow Diagram:

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the novel indoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Measurement)

This protocol uses the Griess assay to quantify nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells. A reduction in nitrite levels indicates anti-inflammatory activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the indoline derivatives for 1-2 hours before inflammatory stimulation.

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes. A purple/magenta color will develop.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

In Vivo Validation: From Cell Culture to Preclinical Models

While in vitro assays provide crucial data on potency and mechanism, they cannot predict a compound's behavior in a complex biological system. Therefore, in vivo validation is a critical step. The choice of model is paramount and must directly reflect the intended therapeutic application.

-

For Anti-inflammatory Agents: The carrageenan-induced paw edema model in mice or rats is a gold standard for acute inflammation.[8][22] Injection of carrageenan into the paw induces a localized inflammatory response, causing measurable swelling (edema). The efficacy of an indoline derivative is determined by its ability to reduce this swelling over several hours compared to a vehicle control.[22] Another robust model involves challenging mice with LPS to induce a systemic inflammatory response and measuring the subsequent elevation of cytokines in the brain and peripheral tissues.[4][6][23] This model directly validates the in vitro findings of cytokine suppression.

-

For Anticancer Agents: Xenograft models are commonly used. Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the indoline derivative. Efficacy is measured by the compound's ability to inhibit tumor growth over time compared to a control group.

The rationale for these models is their high translational relevance and their ability to provide integrated data on a compound's efficacy, toxicity, and basic pharmacokinetic properties within a living organism.

Conclusion and Future Horizons

The indoline scaffold is a testament to the power of privileged structures in medicinal chemistry. The research landscape clearly shows that novel derivatives of this core are not limited to a single mode of action but represent a versatile platform for developing therapeutics against a wide range of human diseases. From potent anti-inflammatory agents that act at picomolar concentrations to multi-mechanistic anticancer compounds and novel antimicrobials, the potential is vast.[4][9][18]

The path forward will involve leveraging our growing understanding of SAR to design next-generation compounds with enhanced specificity, improved pharmacokinetic profiles, and lower off-target toxicity. The exploration of new biological targets for indoline derivatives remains a fertile ground for discovery. As we continue to innovate in synthesis and biological evaluation, the indoline scaffold will undoubtedly remain at the forefront of the quest for new and more effective medicines.

References

-

Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(9), 4004-4019. [Link]

-

Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. ACS Publications. [Link]

-

Li, Y., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095. [Link]

-

Ahmad, I., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. [Link]

-

Wang, L., et al. (2013). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. BioScience Trends. [Link]

-

Sushmitha, S., et al. (2019). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE. [Link]

-

Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

-

Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science. [Link]

-

Acar, C. E., et al. (2018). Some indole based anticancer agents. ResearchGate. [Link]

-

Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

-

Kakatkar, A. S., et al. (2012). Synthesis and biological activities of some indoline derivatives. ResearchGate. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Zhang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]

-

Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science Publishers. [Link]

-

Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. ResearchGate. [Link]

-

Wang, C., et al. (2024). Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities. PubMed. [Link]

-

Yildiz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link]

-

Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. [Link]

-

Kumar, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PubMed Central. [Link]

-

Weinstock, M., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Bar-Ilan University Research Authority. [Link]

-

Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. figshare. [Link]

-

Fernandes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

Mkhize, S., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI. [Link]

-

Wang, M., et al. (2023). The role of indole derivative in the growth of plants: A review. PubMed Central. [Link]

-

Geddis, S. M., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]

-

Acar, U. P., et al. (2022). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ddt.ircabssagroup.com [ddt.ircabssagroup.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Item - Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - figshare - Figshare [figshare.com]

Pharmacological Potential of Disubstituted 1-(Indolin-5-yl)methanamines: A Technical Guide for Drug Discovery Professionals

Abstract

The indoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] This technical guide focuses on a specific, underexplored subclass: disubstituted 1-(indolin-5-yl)methanamines. By virtue of their structural similarity to endogenous neurotransmitters like serotonin and dopamine, this chemical class presents a compelling starting point for the development of novel modulators of aminergic G protein-coupled receptors (GPCRs). We will provide an in-depth exploration of the synthetic strategies for accessing this scaffold, delineate the primary pharmacological hypotheses centered on dopamine D2/D3 and serotonin 5-HT1A receptors, and present a validated framework for their preclinical evaluation. This guide synthesizes field-proven insights with detailed, actionable protocols to empower researchers in drug development to effectively harness the therapeutic potential of this promising chemical series.

The Indoline Scaffold: A Foundation for CNS Drug Discovery

The indoline ring system is a recurring motif in a vast array of biologically active molecules.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of pharmacophoric elements to biological targets, while also possessing favorable physicochemical properties that often translate to good oral bioavailability and central nervous system (CNS) penetration.[3] The inherent versatility of the indoline core allows for substitution at multiple positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4] It is this proven utility that makes the indoline scaffold an attractive and rational starting point for new drug discovery campaigns, particularly those targeting CNS disorders.[1][2]

Synthetic Strategies for 1-(Indolin-5-yl)methanamine Derivatives

A robust and flexible synthetic route is paramount for the thorough exploration of a chemical scaffold's potential. The synthesis of disubstituted 1-(indolin-5-yl)methanamines is anchored by the preparation of a key aldehyde intermediate, which serves as a linchpin for diversification.

Synthesis of the Key Intermediate: 5-Formylindoline

The most direct and scalable approach to the target scaffold begins with 5-formylindoline. While several methods exist for its preparation, a common and effective route starts from 3-methyl-4-nitrobenzaldehyde, utilizing the Batcho-Leimgruber indole synthesis, which can then be reduced to the corresponding indoline.[5][6] This intermediate is the critical branching point for introducing the desired methanamine functionality.

Core Synthesis via Reductive Amination

Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds.[7] In this context, it provides a direct and efficient method for converting 5-formylindoline into the desired 1-(indolin-5-yl)methanamine core.

The causality behind the choice of reducing agent is critical for success. While sodium borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde, more selective reagents are preferred for one-pot procedures.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice as it is a mild reagent that selectively reduces the iminium ion formed in situ, minimizing side reactions and often leading to higher yields under mild, weakly acidic conditions.[7] Alternatively, sodium cyanoborohydride (NaBH₃CN) is also highly effective for this transformation.[8]

The general workflow is depicted below:

Library Diversification

This synthetic strategy is highly amenable to creating a diverse chemical library for structure-activity relationship (SAR) studies.

-

Amine Substituents (R¹, R²): A wide variety of commercially available primary and secondary amines can be used to install diverse N,N-disubstitutions on the methanamine nitrogen.

-

Indoline N-1 Position: The indoline nitrogen can be alkylated or acylated either before or after the reductive amination step to explore the impact of substitution at this position.

Primary Pharmacological Target Profile

The core structure of 1-(indolin-5-yl)methanamine bears a striking resemblance to the tryptamine scaffold found in serotonin and the phenethylamine scaffold of dopamine. This structural analogy forms the basis of the primary therapeutic hypothesis: that these compounds will act as ligands for dopamine and serotonin receptors.

Dopamine D₂/D₃ Receptor Agonism: A Potential Treatment for Parkinson's Disease

Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[9] The primary therapeutic strategy is to restore dopaminergic tone, often through the administration of dopamine receptor agonists.[10] The D₂ receptor is a major target for Parkinson's therapy, and newer non-ergot agonists often show high affinity for both D₂ and D₃ receptors.[10][11]

Compounds from the 1-(indolin-5-yl)methanamine class are hypothesized to act as D₂/D₃ receptor agonists. Agonist binding to these D₂-like receptors activates inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[12] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger, thereby modulating downstream cellular responses.[12][13]

Serotonin Receptor Modulation

The serotonergic system is implicated in a wide range of physiological and behavioral processes, including mood, emotion, and sleep.[14][15] Modulators of serotonin receptors, particularly 5-HT₁ₐ receptor agonists, are used in the treatment of anxiety and depression.[15][16] Given the structural similarity to serotonin, 1-(indolin-5-yl)methanamine derivatives may also possess significant affinity for various 5-HT receptor subtypes, offering potential therapeutic avenues in psychiatric disorders.[17]

A Framework for Preclinical Evaluation

A logical, stepwise progression from in vitro characterization to in vivo proof-of-concept is essential for validating the therapeutic hypothesis. The protocols described here represent a self-validating system, where the initial high-throughput in vitro assays qualify compounds for more resource-intensive in vivo studies.

In Vitro Characterization: Assessing Potency and Selectivity

The initial step is to determine if the synthesized compounds interact with the target receptor and elicit the desired functional response.

Protocol 4.1.1: Dopamine D₂ Receptor Agonist cAMP Inhibition Assay [12][13]

This assay quantifies a compound's ability to produce the canonical functional response of D₂ receptor activation: the inhibition of cAMP production.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as D₂ receptor agonists.

-

Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D₂ Receptor (long isoform).[12]

-

Principle: Intracellular cAMP levels are first artificially elevated using forskolin, an adenylyl cyclase activator. A D₂ agonist will activate the Gi/o pathway, inhibiting adenylyl cyclase and causing a measurable decrease in cAMP levels. This decrease is typically measured using competitive immunoassays (e.g., HTRF, ELISA).

-

Methodology:

-

Cell Plating: Seed the D₂-expressing cells into 384-well assay plates at a density to achieve ~90% confluency on the day of the assay. Culture overnight at 37°C, 5% CO₂.[12]

-

Compound Preparation: Prepare serial dilutions of test compounds and a reference agonist (e.g., dopamine or bromocriptine) in assay buffer (e.g., HBSS with 5 mM HEPES).

-

Assay Procedure: a. Remove culture medium from cells and replace with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes. b. Add test compounds to the appropriate wells. c. Immediately add forskolin (final concentration typically 1-10 µM) to all wells except the negative control. d. Incubate for 30 minutes at room temperature.

-

Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., Cisbio HTRF cAMP Dynamic 2).

-

Data Analysis: Convert raw data to cAMP concentrations. Plot the percent inhibition of the forskolin response versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

-

In Vivo Proof-of-Concept: Models of Parkinson's Disease

Animal models are indispensable for evaluating a compound's therapeutic potential in a complex biological system.[18] For Parkinson's disease, neurotoxin-induced models that replicate the loss of dopaminergic neurons are standard in the field.[19][20]

Protocol 4.2.1: The 6-OHDA Rat Model of Parkinson's Disease [19]

The unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or striatum of rats causes a near-complete loss of dopaminergic neurons on one side of the brain, creating a robust and reliable model of Parkinsonian motor deficits.

-

Objective: To assess the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.

-

Principle: The unilateral loss of dopamine creates a motor asymmetry. Dopamine agonists will stimulate the denervated striatum, causing the animal to rotate contralaterally (away from the lesioned side). The rate of rotation is a direct measure of the compound's in vivo efficacy.

-

Methodology:

-

Pre-treatment: Administer a norepinephrine uptake inhibitor (e.g., desipramine) 30 minutes prior to surgery to protect noradrenergic neurons from the toxin.

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA into the MFB of one hemisphere. Allow the animals to recover for 2-3 weeks for the lesion to fully develop.

-

Lesion Validation: Confirm the extent of the lesion by challenging the animals with a low dose of apomorphine, a non-selective dopamine agonist. Successful lesions will result in robust contralateral rotations.

-

Compound Testing: a. Administer the test compound via the desired route (e.g., subcutaneous, oral gavage). b. Place the animal in a circular test chamber equipped with an automated rotation sensor. c. Record the number of full 360° contralateral and ipsilateral rotations over a period of 60-90 minutes.

-

Data Analysis: Calculate the net contralateral rotations per minute. A dose-dependent increase in contralateral rotations indicates a positive therapeutic effect.

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(indolin-5-yl)methanamine scaffold allows for the elucidation of the relationship between chemical structure and biological activity, guiding the optimization of lead compounds.

| Compound ID | N-1 Substituent (Indoline) | N,N-Substituents (Methanamine) | D₂ EC₅₀ (nM) | 5-HT₁ₐ Ki (nM) |

| A-01 | -H | -CH₃, -CH₃ | 150 | 250 |

| A-02 | -H | -CH₂CH₃, -CH₂CH₃ | 55 | 400 |

| A-03 | -H | -n-Pr, -n-Pr | 8.2 | 180 |

| A-04 | -H | Pyrrolidinyl | 15.5 | 95 |

| B-01 | -CH₃ | -n-Pr, -n-Pr | 6.5 | 210 |

| B-02 | -CH₂CH₂OH | -n-Pr, -n-Pr | 25.1 | 350 |

Table 1: Hypothetical SAR data for a series of 1-(indolin-5-yl)methanamine derivatives. Data is for illustrative purposes.

Key Insights from Hypothetical Data:

-

Impact of N,N-Disubstitution: Increasing the size of the N-alkyl groups from methyl (A-01) to ethyl (A-02) and then to n-propyl (A-03) leads to a significant increase in potency at the D₂ receptor. This suggests a hydrophobic pocket in the receptor's binding site that can accommodate larger alkyl chains.

-

Cyclic vs. Acyclic Amines: Constraining the N,N-substituents into a pyrrolidine ring (A-04) maintains good potency, suggesting that the spatial orientation of the nitrogen lone pair and substituents is well-tolerated.

-

Role of the Indoline N-1 Substituent: A small alkyl group like methyl at the N-1 position (B-01) appears to be well-tolerated or slightly beneficial for D₂ potency compared to the unsubstituted analog (A-03). However, introducing a polar group like a hydroxyethyl moiety (B-02) significantly reduces potency, indicating that this region may be sterically or electronically sensitive.

Conclusion and Future Directions

The disubstituted 1-(indolin-5-yl)methanamine scaffold represents a promising and synthetically accessible platform for the discovery of novel CNS-active agents. The primary pharmacological rationale points towards the development of dopamine D₂/D₃ receptor agonists for neurodegenerative disorders such as Parkinson's disease, with a secondary potential for modulating serotonin receptors for psychiatric conditions. The clear synthetic pathway via reductive amination allows for rapid library generation, and the well-established in vitro and in vivo assays provide a robust framework for preclinical evaluation.

Future work should focus on a comprehensive exploration of the SAR to optimize both potency and selectivity. A key goal will be to identify compounds with preferential activity for D₂/D₃ receptors over other aminergic targets to minimize potential side effects. Furthermore, detailed pharmacokinetic studies will be crucial to ensure that lead candidates possess the necessary properties, such as blood-brain barrier penetration and metabolic stability, to be successful clinical candidates.

References

- BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem.

- Rather, J. A., et al. (2024). A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures. Current Reviews in Clinical and Experimental Pharmacology, 19(2), 124-136.

- InVivo Biosystems. (n.d.). Parkinson's Disease Modeling. InVivo Biosystems.

- Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Charles River.

- Various Authors. (n.d.). Indole and indoline scaffolds in drug discovery.

- Fetter, J., et al. (2005). New Practical Synthesis of 5-Formylindole. Journal of Heterocyclic Chemistry, 42, 137.

- Newman-Tancredi, A., et al. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(5), 323-334.

- Fetter, J., et al. (2005). New practical synthesis of 5-formylindole.

- Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.

- Neurofit. (n.d.). In vivo and in vitro models of Parkinson's disease.

- InnoSer. (2023). In Vitro & In Vivo Parkinson's Disease Models: Understanding Their Role in Preclinical Drug Development. InnoSer.

- Savelyev, A. G., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(4), M1296.

- Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.

- Gentile, D. A., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4584-4596.

- Walker, G. N. (1966). Reductive amination of substituted indole-2,3-diones. Journal of the Chemical Society C: Organic, 305-308.

- Various Authors. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.

- Wikipedia. (n.d.).

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Abdel-hafiez, E. M., et al. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. Marine Drugs, 15(8), 249.

- Zhang, H., et al. (2020). Development and Application of Indolines in Pharmaceuticals. Archiv der Pharmazie, 353(1), 1900265.

- Sharma, H., et al. (2021). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Pharmaceuticals, 14(11), 1109.

- Li, W., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 25(21), 5149.

- Zafar, S., & Yaddanapudi, S. S. (2023). Dopamine Agonists. In StatPearls.

- Shrivastava, A., et al. (2014). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials.

- Rascol, O. (1999). Dopamine agonists: what is the place of the newer compounds in the treatment of Parkinson's disease? Journal of Neural Transmission. Supplementum, 55, 33-45.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. invivobiosystems.com [invivobiosystems.com]

- 10. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dopamine agonists: what is the place of the newer compounds in the treatment of Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. innoprot.com [innoprot.com]

- 14. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]

A Technical Guide to Indolin-5-ylmethanamine Dihydrochloride: From a Core Scaffold to Diverse Mechanisms of Action